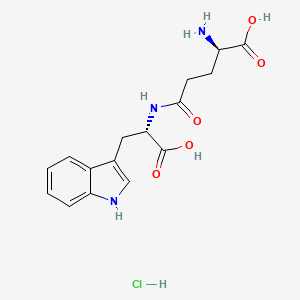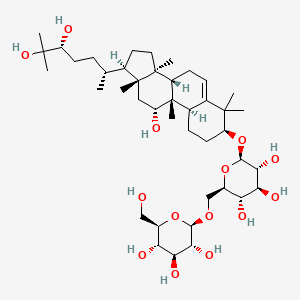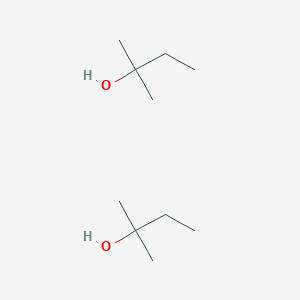
Hydrobromide monohydrate
Descripción general
Descripción
Hydrobromide monohydrate is a chemical compound commonly used in pharmaceutical formulations. It is often found as a salt form of various active pharmaceutical ingredients, such as dextromethorphan, which is used as a cough suppressant. The compound is known for its stability and solubility in water, making it an ideal choice for medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrobromide monohydrate can be synthesized through the reaction of hydrobromic acid with the corresponding base compound. For example, dextromethorphan this compound is prepared by reacting dextromethorphan with hydrobromic acid in the presence of water. The reaction typically involves dissolving the base compound in an appropriate solvent, followed by the addition of hydrobromic acid. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and precise temperature control to ensure the consistency and quality of the final product. The crystallization process is often optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Hydrobromide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromethorphan hydrobromide can lead to the formation of dextrophan, while reduction can yield demethylated derivatives .
Aplicaciones Científicas De Investigación
Hydrobromide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: this compound forms of drugs like dextromethorphan are used in clinical research to study their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the formulation of pharmaceuticals, ensuring the stability and solubility of active ingredients
Mecanismo De Acción
The mechanism of action of hydrobromide monohydrate depends on the specific active ingredient it is associated with. For instance, dextromethorphan hydrobromide acts as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions lead to its effects as a cough suppressant and its potential neuroprotective properties .
Comparación Con Compuestos Similares
Hydrobromide monohydrate can be compared with other similar compounds such as:
Hydrochloride Monohydrate: Similar in terms of solubility and stability, but with chloride ions instead of bromide.
Sulfate Monohydrate: Contains sulfate ions and is used in different pharmaceutical formulations.
Nitrate Monohydrate: Contains nitrate ions and is used in specific industrial applications.
Uniqueness: this compound is unique due to its specific interactions with biological targets and its stability in aqueous solutions. This makes it particularly suitable for use in pharmaceuticals where consistent drug delivery is crucial .
Propiedades
IUPAC Name |
hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H2O/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGAFRNYJVHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol](/img/structure/B8087102.png)

![4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide](/img/structure/B8087108.png)

![sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8087116.png)
![11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene](/img/structure/B8087123.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8087133.png)
![3-methoxy-4-[(4S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B8087147.png)


![(2S)-2-[(5-methylidenecyclohexa-1,3-dien-1-yl)methoxycarbonylamino]pentanedioic acid](/img/structure/B8087162.png)



